molecular formula C20H21ClN4O3 B4944520 2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride

2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride

Cat. No.: B4944520
M. Wt: 400.9 g/mol
InChI Key: GEYWFICLTIVAAS-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride is a complex organic compound that features a quinazoline core, a morpholine ring, and a nitrophenyl group

Properties

IUPAC Name

2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3.ClH/c1-13-11-23(12-14(2)27-13)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)24(25)26;/h3-10,13-14H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYWFICLTIVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and nitriles.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents like nitric acid.

    Formation of the Morpholine Ring: This can be synthesized through nucleophilic substitution reactions involving diethanolamine and appropriate halides.

    Final Assembly: The final compound is assembled by coupling the quinazoline core with the morpholine ring and the nitrophenyl group under suitable conditions, often involving catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The nitrophenyl group can enhance binding affinity through π-π interactions, while the morpholine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-2,6-xylenol: Similar in structure due to the nitrophenyl group.

    Quinazoline Derivatives: Share the quinazoline core and are studied for similar pharmacological properties.

    Morpholine Derivatives: Compounds with a morpholine ring that exhibit similar solubility and bioavailability characteristics.

Uniqueness

2,6-Dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the quinazoline core, nitrophenyl group, and morpholine ring in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

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